molecular formula C83H122N20O15 B15364653 Temporin L

Temporin L

Cat. No.: B15364653
M. Wt: 1640.0 g/mol
InChI Key: SDXHFGQTTLDWPF-VTKIVCRMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Temporin L is a naturally occurring antimicrobial peptide (AMP) found in the skin of the European red frog, Rana temporaria. It belongs to the temporin family of peptides, which are known for their broad-spectrum antimicrobial properties. This compound has garnered significant attention due to its potent bactericidal activity against a variety of pathogens, including Gram-positive and Gram-negative bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions: Temporin L can be synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the stepwise assembly of the peptide chain on a solid support. The process involves the sequential addition of protected amino acids, followed by deprotection and cleavage from the resin. The reaction conditions typically include the use of coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS), along with organic solvents like dimethylformamide (DMF) and dichloromethane (DCM).

Industrial Production Methods: For large-scale production, recombinant DNA technology can be employed to produce this compound in bacterial or yeast expression systems. The gene encoding this compound is cloned into an expression vector, which is then introduced into the host organism. The host organism is cultured under optimized conditions to maximize peptide yield, and the this compound is subsequently purified using techniques such as chromatography and ultrafiltration.

Chemical Reactions Analysis

Types of Reactions: Temporin L can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the peptide for enhanced activity or stability.

Common Reagents and Conditions:

  • Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or iodine (I2).

  • Reduction: Reduction reactions can be carried out using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

  • Substitution: Substitution reactions may involve the use of nucleophiles or electrophiles to modify specific amino acid residues in the peptide.

Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of this compound, as well as peptide derivatives with modified side chains.

Scientific Research Applications

Temporin L has a wide range of applications in scientific research, including:

  • Chemistry: this compound is used as a model compound to study the structure-activity relationships of antimicrobial peptides.

  • Biology: It is employed in studies investigating the mechanisms of antimicrobial action and resistance in bacteria.

  • Medicine: this compound shows potential as a therapeutic agent for treating bacterial infections, particularly those caused by antibiotic-resistant strains.

  • Industry: The peptide is used in the development of new antimicrobial coatings and materials to prevent biofilm formation and infection.

Mechanism of Action

Temporin L exerts its antimicrobial effects through several mechanisms:

  • Membrane Disruption: this compound interacts with bacterial cell membranes, causing pore formation and leading to cell lysis.

  • Intracellular Targets: The peptide can penetrate bacterial cells and interfere with essential intracellular processes, such as protein synthesis and DNA replication.

  • Immune Modulation: this compound can modulate the host immune response, enhancing the activity of immune cells and promoting the clearance of pathogens.

Molecular Targets and Pathways:

  • Bacterial Cell Membranes: this compound targets the lipid components of bacterial cell membranes, disrupting membrane integrity.

  • Intracellular Pathways: The peptide interferes with bacterial metabolic pathways and signaling processes.

Comparison with Similar Compounds

  • Temporin A

  • Temporin B

  • Temporin C

  • Temporin D

  • Temporin E

Properties

Molecular Formula

C83H122N20O15

Molecular Weight

1640.0 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide

InChI

InChI=1S/C83H122N20O15/c1-9-50(8)70(82(118)96-61(71(87)107)38-47(2)3)103-76(112)58(33-23-37-90-83(88)89)93-68(106)45-92-73(109)62(39-48(4)5)97-77(113)63(41-52-26-15-11-16-27-52)98-74(110)59(32-21-22-36-84)94-80(116)66(46-104)101-78(114)64(42-53-28-17-12-18-29-53)99-79(115)65(43-54-44-91-57-31-20-19-30-55(54)57)100-75(111)60(34-35-67(86)105)95-81(117)69(49(6)7)102-72(108)56(85)40-51-24-13-10-14-25-51/h10-20,24-31,44,47-50,56,58-66,69-70,91,104H,9,21-23,32-43,45-46,84-85H2,1-8H3,(H2,86,105)(H2,87,107)(H,92,109)(H,93,106)(H,94,116)(H,95,117)(H,96,118)(H,97,113)(H,98,110)(H,99,115)(H,100,111)(H,101,114)(H,102,108)(H,103,112)(H4,88,89,90)/t50-,56-,58-,59-,60-,61-,62-,63-,64-,65-,66-,69-,70-/m0/s1

InChI Key

SDXHFGQTTLDWPF-VTKIVCRMSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC5=CC=CC=C5)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC5=CC=CC=C5)N

Origin of Product

United States

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